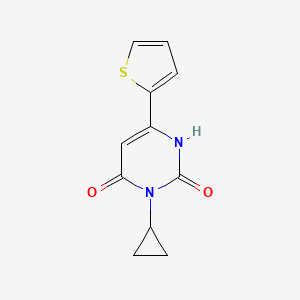
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTPD) is a small molecule that has been studied for its potential applications in the fields of synthetic chemistry, drug discovery, and biochemistry. CPTPD has a unique structure that contains three rings and a thiophene group, making it an interesting target for further research. CPTPD has a wide range of potential uses in the laboratory, including synthesis of other molecules, drug discovery, and biochemical studies.
科学的研究の応用
Synthesis and Chemical Reactions
Research has focused on the synthesis of pyrimidine derivatives and their reactions with electrophiles, providing insights into the chemical properties and potential applications of these compounds in synthetic chemistry. For instance, the cyclization of specific carbonyl-thiosemicarbazides in a basic medium resulted in the formation of pyrimidine diones, which upon further reactions, yielded derivatives with potential as intermediates in organic synthesis (Mekuskiene & Vainilavicius, 2006).
Anticancer and Antimicrobial Studies
The synthesis of metal complexes with pyrimidine derivatives has been studied, demonstrating potential applications in anticancer and antimicrobial fields. For example, novel manganese complexes with pyrimidine derivatives exhibited anticancer activity against breast and colon cancer cell lines, as well as antimicrobial properties against various microorganisms (El-Shwiniy et al., 2020).
Material Science Applications
In material science, the design and synthesis of novel compounds based on the pyrimidine scaffold have been explored for their potential use in organic solar cells. The development of small molecular non-fullerene electron acceptors, for instance, has shown encouraging efficiency when paired with specific electron donors, highlighting the role of pyrimidine derivatives in advancing solar cell technology (Gupta et al., 2017).
Novel Syntheses and Molecular Structures
Efforts in the synthesis of structurally diverse pyrimidine-2,4-dione derivatives have been conducted, showcasing the versatility of these compounds in generating a wide range of heterocyclic structures. This research has contributed to the understanding of the chemical reactivity and potential applications of pyrimidine derivatives in creating novel molecular structures (Verma & Jain, 2012).
特性
IUPAC Name |
3-cyclopropyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIMRFENFJOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




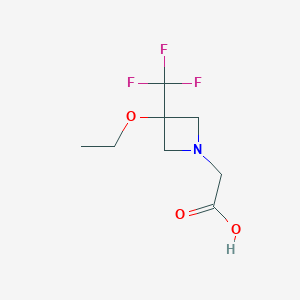
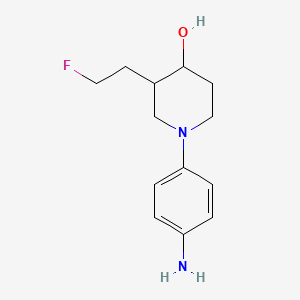
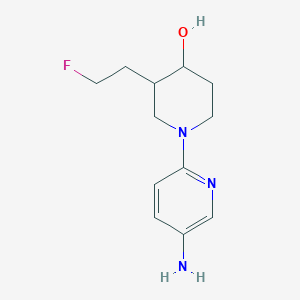
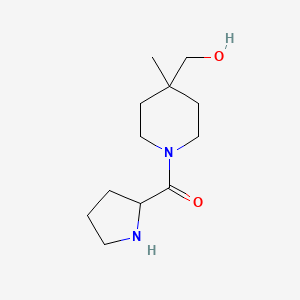
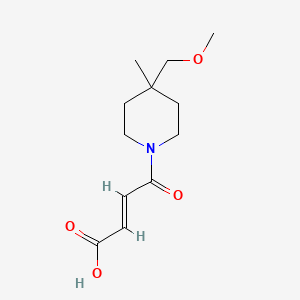




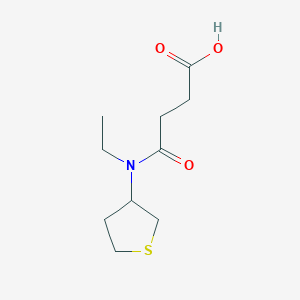


![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)